6-ETHYL-7-HYDROXY-3-(4-METHYL-1,3-THIAZOL-2-YL)-8-[(PYRROLIDIN-1-YL)METHYL]-4H-CHROMEN-4-ONE
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Overview
Description
6-ETHYL-7-HYDROXY-3-(4-METHYL-1,3-THIAZOL-2-YL)-8-[(PYRROLIDIN-1-YL)METHYL]-4H-CHROMEN-4-ONE is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromen-4-one core, a thiazole ring, and a pyrrolidine moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ETHYL-7-HYDROXY-3-(4-METHYL-1,3-THIAZOL-2-YL)-8-[(PYRROLIDIN-1-YL)METHYL]-4H-CHROMEN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the chromen-4-one core, followed by the introduction of the thiazole and pyrrolidine groups. Common reagents used in these reactions include ethyl acetoacetate, 4-methylthiazole, and pyrrolidine. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-ETHYL-7-HYDROXY-3-(4-METHYL-1,3-THIAZOL-2-YL)-8-[(PYRROLIDIN-1-YL)METHYL]-4H-CHROMEN-4-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone.
Reduction: The chromen-4-one core can be reduced to form a dihydro derivative.
Substitution: The thiazole and pyrrolidine groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the chromen-4-one core yields a dihydro derivative.
Scientific Research Applications
6-ETHYL-7-HYDROXY-3-(4-METHYL-1,3-THIAZOL-2-YL)-8-[(PYRROLIDIN-1-YL)METHYL]-4H-CHROMEN-4-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ETHYL-7-HYDROXY-3-(4-METHYL-1,3-THIAZOL-2-YL)-8-[(PYRROLIDIN-1-YL)METHYL]-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxy-1,4-dimethylisoquinoline
- Ethyl 7-hydroxy-6-methoxy-1-methylisoquinoline-3-carboxylate
- 2-Mercapto-4-methyl-5-thiazoleacetic acid
Uniqueness
6-ETHYL-7-HYDROXY-3-(4-METHYL-1,3-THIAZOL-2-YL)-8-[(PYRROLIDIN-1-YL)METHYL]-4H-CHROMEN-4-ONE is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-(pyrrolidin-1-ylmethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-3-13-8-14-18(24)16(20-21-12(2)11-26-20)10-25-19(14)15(17(13)23)9-22-6-4-5-7-22/h8,10-11,23H,3-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYKTMGARPJPIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN3CCCC3)OC=C(C2=O)C4=NC(=CS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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